

An In-depth Technical Guide to the Physical Properties of Divinyl Ketone

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Compound of Interest

Compound Name: 1,4-Pentadien-3-one

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Introduction

Divinyl ketone, systematically known as penta-1,4-dien-3-one, is a highly reactive organic compound with the chemical formula C_5H_6O .^[1] Its bifunctional nature, possessing both a ketone and two vinyl groups, makes it a versatile reagent in organic synthesis, most notably as a key substrate in the Nazarov cyclization for the formation of cyclopentenone rings.^{[2][3][4][5]} This technical guide provides a comprehensive overview of the physical properties of divinyl ketone, supported by available data and general experimental methodologies. Due to its high reactivity and tendency to polymerize, obtaining precise and consistent physical data can be challenging.^{[6][7]}

Core Physical Properties

The physical characteristics of divinyl ketone are summarized below. It is important to note that some discrepancies exist in the reported literature values, which may be attributed to varying experimental conditions or the purity of the sample.

Property	Value(s)	Source(s)
Molecular Formula	C ₅ H ₆ O	[1][7]
Molecular Weight	82.10 g/mol	[1][7]
Appearance	Solid powder or colorless liquid	[1][8]
Boiling Point	98.7 °C at 760 mmHg49 °C at 100 Torr	[8][9]
Melting Point	Data not available	[8]
Density	0.834 g/cm ³ 0.8811 g/cm ³	[7]
Solubility	Soluble in DMSO	

Spectroscopic Data (Estimated)

Direct experimental spectra for pure divinyl ketone are not readily available in the searched literature. The following data is estimated based on the typical spectral characteristics of α,β -unsaturated ketones.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of divinyl ketone is expected to show signals corresponding to the vinyl protons. The protons on the double bonds will likely appear in the range of 5.5-7.0 ppm. The two vinyl groups are chemically equivalent, which would simplify the spectrum. The protons closer to the carbonyl group (α -protons) would be further downfield than the terminal vinyl protons (β -protons) due to the electron-withdrawing effect of the carbonyl group.

- δ 6.0-6.5 ppm (dd, 2H): Protons on the carbon adjacent to the carbonyl (CH=CH-C=O).
- δ 5.8-6.0 ppm (d, 2H): Terminal vinyl protons cis to the main chain.
- δ 5.6-5.8 ppm (d, 2H): Terminal vinyl protons trans to the main chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon in the typical downfield region for ketones, and signals for the sp^2 hybridized carbons of the vinyl groups.

- δ 190-200 ppm: Carbonyl carbon (C=O).
- δ 130-140 ppm: Carbons of the C=C double bonds.
- δ 125-135 ppm: Terminal carbons of the vinyl groups ($=CH_2$).

IR (Infrared) Spectroscopy

The IR spectrum of an α,β -unsaturated ketone like divinyl ketone would be characterized by a strong absorption band for the carbonyl group, which is at a slightly lower wavenumber than that of a saturated ketone due to conjugation.

- $\sim 1685\text{ cm}^{-1}$: C=O stretching vibration (strong).[\[10\]](#)
- $\sim 1620\text{ cm}^{-1}$: C=C stretching vibration (medium).
- $\sim 3010\text{-}3090\text{ cm}^{-1}$: =C-H stretching vibrations (medium).
- $\sim 910\text{-}990\text{ cm}^{-1}$: =C-H bending vibrations (strong, characteristic of vinyl groups).

UV-Vis (Ultraviolet-Visible) Spectroscopy

As a conjugated system, divinyl ketone is expected to exhibit two main absorption bands in its UV-Vis spectrum.

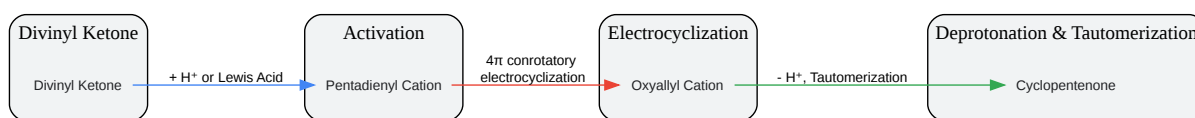
- $\pi \rightarrow \pi^*$ transition: A strong absorption band is expected in the range of 210-240 nm.
- $n \rightarrow \pi^*$ transition: A weaker absorption band is expected at a longer wavelength, typically around 310-330 nm.

Key Chemical Reactivity: The Nazarov Cyclization

Divinyl ketone is a primary substrate for the Nazarov cyclization, an acid-catalyzed pericyclic reaction that forms a cyclopentenone ring.[\[2\]\[3\]\[4\]\[5\]](#) This reaction is a powerful tool in organic synthesis for the construction of five-membered rings.

The general mechanism involves the following steps:

- Activation: A Lewis or Brønsted acid activates the ketone, promoting the formation of a pentadienyl cation.[2][3]
- Electrocyclization: The pentadienyl cation undergoes a 4π conrotatory electrocyclic ring closure to form an oxyallyl cation intermediate.[2][3][4]
- Deprotonation: A proton is eliminated from a carbon adjacent to the cationic center.[2][3]
- Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.[3]



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Nazarov Cyclization Pathway

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of divinyl ketone were not found in the literature search, general and widely accepted methods are provided below.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., Mel-Temp)
- Thermometer

- Small test tube
- Capillary tube, sealed at one end
- Heating oil

Procedure:

- Place a small amount of the liquid sample (a few drops) into the small test tube.
- Invert the sealed capillary tube and place it into the liquid in the test tube.
- Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.
- Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[\[11\]](#)[\[12\]](#)

Determination of Density

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
- Thermometer

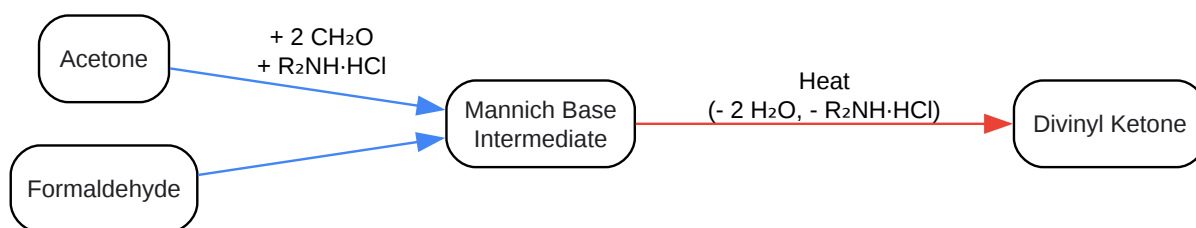
Procedure (using a graduated cylinder and balance):

- Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
- Carefully add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately.

- Weigh the graduated cylinder with the liquid and record the total mass.
- The mass of the liquid is the difference between the final and initial masses.
- Calculate the density by dividing the mass of the liquid by its volume.
- Measure the temperature of the liquid, as density is temperature-dependent.
- For higher accuracy, a pycnometer should be used, which is a flask with a specific, accurately known volume.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Synthesis of Divinyl Ketone

A common method for the synthesis of divinyl ketone involves the reaction of acetone with formaldehyde in the presence of a secondary amine salt, followed by dehydration.



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